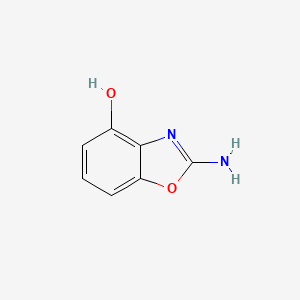
4-Hydroxy-2-aminobenzoxazol
Cat. No. B3176253
Key on ui cas rn:
98549-92-9
M. Wt: 150.13 g/mol
InChI Key: LZTLRHAWJHOHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06992083B2
Procedure details


To a stirred solution of 30 g (193 mmol) 2-nitroresorcinol in 900 ml methanol was added 2.00 g 10% palladium on charcoal, and the mixture was then stirred for 18 h at room temperature under an atmosphere of hydrogen. The mixture was then filtered and the filtrate, which contained 2-aminoresorcinol, added dropwise to a stirred solution of 22.5 g (213 mmol) cyanogen bromide in 230 ml methanol and 100 ml water. Stirring was continued for 2 h at room temperature, and then the mixture was concentrated in vacuo. To the residue was added aqueous sodium bicarbonate solution, and the mixture was extracted three times with ethyl acetate. The combined organic phases were washed with saturated brine, dried over sodium sulfate, and concentrated in vacuo. Flash chromatography (ethyl acetate) followed by trituration in ether afforded 27.0 g (93%) 2-amino-benzooxazol-4-ol as a beige crystalline solid. EI-MS m/e (%): 150 (M+, 100), 107 (28).






Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6])([O-])=O.[N:12]#[C:13]Br>CO.[Pd].O>[NH2:12][C:13]1[O:6][C:5]2[C:4](=[C:10]([OH:11])[CH:9]=[CH:8][CH:7]=2)[N:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(O)C=CC=C1O
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N#CBr
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was then stirred for 18 h at room temperature under an atmosphere of hydrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 2 h at room temperature
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added aqueous sodium bicarbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted three times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1OC=2C(N1)=C(C=CC2)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
